molecular formula C18H20N2O4 B11271817 2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide

2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide

Cat. No.: B11271817
M. Wt: 328.4 g/mol
InChI Key: NRIBCRAYSZNRMB-UHFFFAOYSA-N
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Description

2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylphenyl group connected through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methoxyphenylamine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • N-(4-methoxyphenyl)-2-methoxyacetamide

Uniqueness

2-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is unique due to its specific structural features, such as the combination of methoxy and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H20N2O4/c1-13-3-5-14(6-4-13)19-17(21)11-24-12-18(22)20-15-7-9-16(23-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

NRIBCRAYSZNRMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COCC(=O)NC2=CC=C(C=C2)OC

solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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